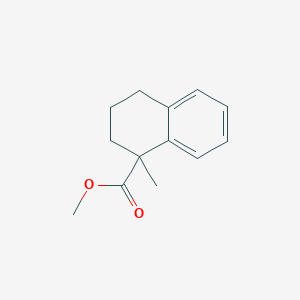
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate” is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis of Tetrahydronaphthalene Derivatives
Research by Göksu et al. (2003) outlines a synthesis method involving methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate, starting from naphthalene-2,3-diol, which is significant in the production of various tetrahydronaphthalene derivatives. This process includes a series of reactions leading to methyl tetrahydronaphthalene derivatives with potential applications in chemical synthesis and pharmaceuticals (Göksu, S., Kazaz, C., Sütbeyaz, Y., & SeÇen, H., 2003).
Asymmetric Synthesis of Terpenoids
Katoh et al. (2006) describe the efficient synthesis of methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate using baker’s yeast-catalyzed asymmetric reduction. This compound is a key intermediate in the synthesis of terpenoids, a class of naturally occurring chemicals with various applications in pharmaceuticals and fragrances (Katoh, T., Mizumoto, S., Fudesaka, M., Takeo, M., Kajimoto, T., & Node, M., 2006).
Crystallography and Molecular Structure
The molecular structures of certain tetrahydronaphthalene compounds, including those obtained in efforts towards the total synthesis of elisabethin A, have been elucidated by Kaiser et al. (2023). Understanding these structures aids in the development of complex synthetic routes for potentially bioactive compounds (Kaiser, M., Weil, M., Gärtner, P., & Enev, V., 2023).
Cycloaddition Reactions
You et al. (2018) explored the base-promoted 1,3-dipolar cycloaddition reaction of methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate, leading to the construction of diverse naphtho[2,3-d]isoxazole-4,9(3a H,9a H)-dione derivatives. This method demonstrates the versatility of tetrahydronaphthalene derivatives in synthesizing structurally diverse compounds (You, Y., Chen, Y., Zhang, X., Xu, X.-Y., & Yuan, W., 2018).
High-Pressure Phase Diagrams
Marteau et al. (2001) reported on the high-pressure phase diagrams of mixtures involving 1,2,3,4-tetrahydronaphthalene. Such studies are crucial for understanding the physical properties and potential industrial applications of these chemical compounds (Marteau, P., Vega, A., & Ruffier-Meray, V., 2001).
Self-Assembled Structures
Silly et al. (2017) investigated the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing their ability to form chiral structures such as a close-packed herringbone structure and a porous pinwheel nanoarchitecture. This property is significant in nanotechnology and materials science (Silly, F., Ausset, S., & Sun, X., 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(12(14)15-2)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQDZEYPGYMDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
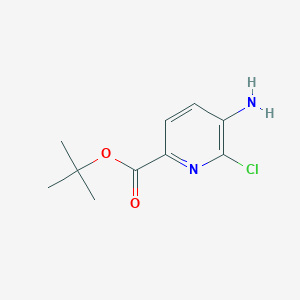
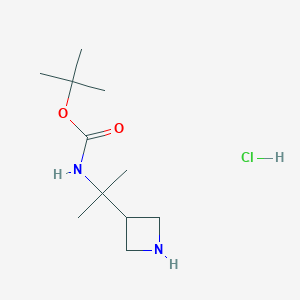
![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)
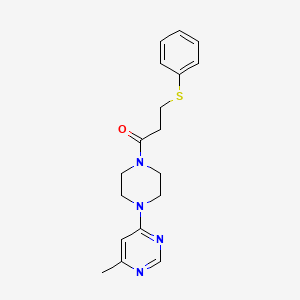
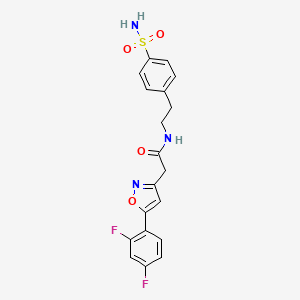
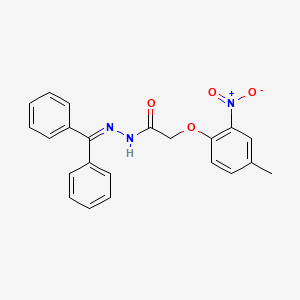
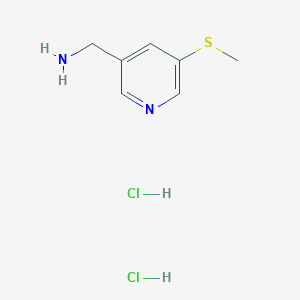
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2422182.png)
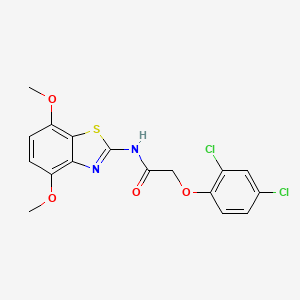
![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2422192.png)
![[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2422193.png)
